5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S2/c1-11(15,5-6-16-2)7-13-10(14)8-3-4-9(12)17-8/h3-4,15H,5-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHITYHSVHXUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation Strategies
Activation of 5-chlorothiophene-2-carboxylic acid is critical for efficient amide bond formation. Common methods include:
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Acid chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
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Mixed anhydride generation with reagents like ethyl chloroformate.
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Active ester preparation via coupling agents such as N-hydroxysuccinimide (NHS).
In a representative procedure, treatment of 5-chlorothiophene-2-carboxylic acid with thionyl chloride in dichloromethane at reflux yields the corresponding acid chloride, which is subsequently reacted with the amine component.
Synthesis of 2-Hydroxy-2-Methyl-4-(Methylsulfanyl)Butan-1-Amine
The amine component requires a multi-step synthesis to introduce the hydroxy, methyl, and methylsulfanyl groups.
Thiol-Ene Reaction for Sulfanyl Group Incorporation
A thiol-ene reaction between 2-methyl-3-buten-2-ol and methanethiol under radical initiation (e.g., AIBN) provides 4-(methylsulfanyl)-2-methylbut-3-en-2-ol. Subsequent hydroboration-oxidation introduces the hydroxy group at the terminal position, yielding 2-hydroxy-2-methyl-4-(methylsulfanyl)butan-1-ol.
Conversion of Alcohol to Amine
The alcohol is transformed into the amine via a Mitsunobu reaction using phthalimide as the nitrogen source, followed by hydrazinolysis to remove the phthaloyl protecting group. Alternative pathways involve Curtius rearrangement of a corresponding acyl azide or Gabriel synthesis .
Amide Bond Formation: Optimization of Coupling Conditions
Coupling the acid chloride with the amine is typically performed in inert solvents under basic conditions to scavenge HCl.
Schotten-Baumann Reaction
A classic approach involves adding the amine to a solution of the acid chloride in a biphasic system (e.g., dichloromethane/water) with sodium bicarbonate as the base. This method affords moderate yields (60–75%) but requires careful pH control.
Catalytic Coupling with Palladium Complexes
Recent advances employ palladium catalysts for amide bond formation. For example, tris(dibenzylideneacetone)dipalladium(0) with cesium carbonate in 1,4-dioxane at 100°C facilitates coupling, achieving yields up to 84%.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradients of ethyl acetate/heptane. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures enhances resolution.
Spectroscopic Confirmation
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¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.10 (s, 3H, SCH₃), 3.45–3.60 (m, 2H, NHCH₂), 5.20 (br s, 1H, OH).
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LC-MS : m/z 321.1 [M+H]⁺.
Yield Optimization and Scalability
| Step | Conditions | Yield (%) |
|---|---|---|
| Acid chloride formation | SOCl₂, DCM, reflux, 2 h | 92 |
| Amine synthesis | Mitsunobu, then hydrazine, EtOH | 68 |
| Coupling reaction | Pd(dba)₂, Cs₂CO₃, 1,4-dioxane, 100°C | 84 |
Higher yields are achieved using excess acid chloride (1.5 equiv) and rigorous exclusion of moisture.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a 5-chlorothiophene-2-carboxamide backbone with several analogs, but its side-chain modifications distinguish it. Key structural comparisons include:
Pharmacological and Physicochemical Comparisons
- Target Compound vs. Rivaroxaban/BAY 59-7939: The target lacks the oxazolidinone-morpholinone motif critical for Factor Xa binding in rivaroxaban, suggesting divergent therapeutic targets .
Target vs. Nitrothiophene Antibacterial Analogs :
Target vs. Chalcone Derivatives :
Research Findings and Stability
- Enantiomeric Specificity : The (S)-enantiomer of rivaroxaban (structurally closest to the target) shows 100-fold greater Factor Xa inhibition than its (R)-enantiomer, emphasizing stereochemical importance .
- Synthetic Yields : Chalcone derivatives () show variable yields (43–75%), highlighting challenges in synthesizing complex thiophene-carboxamides .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Property | Target Compound | Rivaroxaban | Nitrothiophene Antibacterial | Chalcone Derivative (4e) |
|---|---|---|---|---|
| Molecular Weight | 336.91 g/mol | 435.88 g/mol | 429.39 g/mol | 447.7 g/mol |
| Melting Point | Not reported | 229–230°C | Not reported | 186–188°C |
| Key Functional Groups | Methylsulfanyl | Oxazolidinone | Nitro, trifluoromethyl | Bromophenyl, acryloyl |
| Bioactivity | Unknown | Anticoagulant | Antibacterial | Anticancer/antimicrobial |
Biological Activity
5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a chloro group, hydroxy group, and methylthio group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 317.8 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzyme activities, which may lead to therapeutic effects in various disease models.
Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | The compound exhibits inhibitory effects on various enzymes, potentially modulating metabolic pathways. |
| Anticancer Potential | Preliminary studies suggest activity against cancer cell lines, indicating possible use in oncology. |
| Anti-inflammatory Effects | The compound may reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 25 µM, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies :
-
Anti-inflammatory Properties :
- In vitro assays showed that the compound downregulated pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, indicating its potential for treating inflammatory conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide | Contains a methoxy group instead of a thiophene moiety | Moderate anticancer activity |
| 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-thiophene-2-sulfonamide | Sulfonamide instead of carboxamide | Higher enzyme inhibition potential |
Q & A
Q. What are the standard protocols for synthesizing 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-2-carboxylic acid derivative with a hydroxy- and sulfanyl-substituted alkylamine. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) under reflux .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature and stoichiometry .
- Example Optimization Table :
| Reaction Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 85% → 92% |
| Catalyst | EDCI/HOBt | 70% → 88% |
| Temperature | 60°C, 12 hrs | Reduced byproducts |
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate purity (>95%) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening focuses on:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable MIC values across labs) be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or compound purity. Strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing, including fixed inoculum size and growth media .
- Batch Reproducibility : Cross-validate results using independently synthesized batches with >98% purity (HPLC) .
- Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., 5-chloro-N-(4-pyridinylmethyl) derivatives) to identify substituent-dependent trends .
Q. What computational and experimental approaches are effective for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies integrate:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., bacterial DNA gyrase) .
- Functional Group Modification : Systematic substitution of the hydroxy or methylsulfanyl groups to assess impact on activity. Example modifications:
| Substituent | Biological Activity Change |
|---|---|
| –OH → –OCH₃ | Reduced hydrophilicity |
| –SMe → –SO₂Me | Enhanced antimicrobial |
- Pharmacokinetic Profiling : ADMET predictions (e.g., SwissADME) to optimize bioavailability and metabolic stability .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets (e.g., cancer vs. microbial cells)?
- Methodological Answer : Target-specific design involves:
- Receptor Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for cancer-related receptors (e.g., EGFR) vs. microbial enzymes .
- Protease Inhibition Assays : Test derivatives against caspase-3 (apoptosis marker) and bacterial sortase A to differentiate mechanisms .
- Selectivity Index (SI) Calculation : SI = IC₅₀(normal cells)/IC₅₀(target cells); aim for SI >10 .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups, ensuring p <0.05 for significance .
- Data Transparency : Report mean ± SEM and raw data in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
